molecular formula C16H19N3O2S3 B2439209 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylthiophene-2-sulfonamide CAS No. 2034269-07-1

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2439209
CAS No.: 2034269-07-1
M. Wt: 381.53
InChI Key: BOWGVDATFHGSDC-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H19N3O2S3 and its molecular weight is 381.53. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-5-methylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S3/c1-11-9-12(2)19(18-11)14(15-5-4-8-22-15)10-17-24(20,21)16-7-6-13(3)23-16/h4-9,14,17H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWGVDATFHGSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CS2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylthiophene-2-sulfonamide is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a distinctive structure characterized by:

  • Pyrazole Ring : Known for its pharmacological significance.
  • Thiophene Ring : Contributes to the compound's electronic properties.
  • Sulfonamide Group : Enhances solubility and biological activity.

The molecular formula is C15H22N4O3SC_{15}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 342.49 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It is hypothesized that the presence of the pyrazole and thiophene rings allows for:

  • Hydrophobic Interactions : Enhancing binding affinity to target proteins.
  • π-π Stacking Interactions : Facilitating interactions with nucleic acids or proteins.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For example, studies have shown that related pyrazole derivatives demonstrate:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1 summarizes the antimicrobial activity of similar compounds:

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Escherichia coli
100.30Pseudomonas aeruginosa

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

  • Selectivity Index : Some derivatives exhibit a COX-2 selectivity index significantly higher than standard anti-inflammatory drugs like diclofenac .

Table 2 presents findings on anti-inflammatory activity:

CompoundCOX-2 Inhibition (%)Reference Drug Inhibition (%)
150a6222
150b7122
150c6522

Case Studies

  • Antibacterial Efficacy : A study evaluated the efficacy of various pyrazole derivatives against multi-drug resistant bacteria, revealing that compounds similar to this compound showed promising results in inhibiting biofilm formation .
  • Cancer Cell Lines : Another research effort focused on the anticancer properties of pyrazole derivatives, demonstrating selective cytotoxicity against several human cancer cell lines (e.g., HCT116, A549). The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells .

Scientific Research Applications

Medicinal Chemistry

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylthiophene-2-sulfonamide is investigated for its potential therapeutic applications. Its structural similarity to known bioactive compounds suggests it could serve as a lead compound for developing new drugs targeting various diseases.

Potential Therapeutic Areas :

  • Antimicrobial Activity : Studies have indicated that derivatives of pyrazole and thiophene exhibit antimicrobial properties. This compound may disrupt bacterial membranes or inhibit essential bacterial enzymes, making it a candidate for treating infections caused by resistant strains .
  • Anticancer Properties : Preliminary research shows that this compound could inhibit cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, altering cellular functions.
  • Receptor Modulation : It can bind to receptors, modulating their activity and influencing physiological responses.

Antibacterial Efficacy

A recent study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The results indicated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid .

Cytotoxic Effects

In comparative studies assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in the development of new materials or as a catalyst in chemical reactions. Its unique structure allows it to act as a building block for synthesizing more complex molecules in organic chemistry.

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The 3,5-dimethylpyrazole ring is synthesized via cyclocondensation of acetylacetone (pentane-2,4-dione) with hydrazine hydrate under acidic conditions. This exothermic reaction produces the pyrazole nucleus in high yield (>85%):

$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{N}2\text{H}4 \rightarrow \text{C}5\text{H}8\text{N}2 + 2\text{H}_2\text{O}
$$

Optimization Note: Microwave-assisted synthesis reduces reaction time from 6 hours to 30 minutes while maintaining yields.

Ethyl Linker Installation

Alkylation of Pyrazole with 2-Bromoethylthiophene

The ethyl spacer is introduced by reacting 3,5-dimethylpyrazole with 2-(thiophen-2-yl)ethyl bromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80°C. This SN2 reaction achieves moderate yields (60–70%) due to steric hindrance from the pyrazole’s methyl groups.

Key Data:

Parameter Value
Solvent Dimethylformamide
Temperature 80°C
Yield 65%
Reaction Time 12 hours

Sulfonamide Coupling

Classical Nucleophilic Substitution

The intermediate amine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine, reacts with 5-methylthiophene-2-sulfonyl chloride in dichloromethane using triethylamine as a base. This method provides consistent yields (75–80%) but requires rigorous exclusion of moisture.

$$
\text{R-NH}2 + \text{ClSO}2\text{-thiophene} \rightarrow \text{R-NH-SO}_2\text{-thiophene} + \text{HCl}
$$

Nickel-Catalyzed Cross-Coupling

A cutting-edge approach adapts nickel-catalyzed allylic amination (Figure 1). Combining the ethylamine intermediate with 5-methylthiophene-2-sulfonamide in acetonitrile, using nickel(0) catalysts and titanium isopropoxide, achieves superior yields (85–90%):

Protocol Summary:

  • Catalyst: Bis(1,5-cyclooctadiene)nickel(0) (10 mol%)
  • Ligand: Tricyclohexylphosphine (20 mol%)
  • Additive: Titanium(IV) isopropoxide (20 mol%)
  • Solvent: Anhydrous acetonitrile
  • Temperature: 100°C
  • Time: 12 hours

Comparative Analysis of Methods

Method Yield Reaction Time Cost Efficiency Scalability
Nucleophilic Sub. 75% 6 hours High Moderate
Nickel Catalysis 88% 12 hours Moderate High

Advantages of Nickel Catalysis:

  • Tolerance to steric bulk from methyl groups.
  • Single-step coupling avoids intermediate isolation.
  • Compatible with sensitive functional groups.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

The 3,5-dimethyl isomer dominates due to thermodynamic control, but trace 1,3-dimethyl byproducts may form. Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the desired regioisomer.

Sulfonyl Chloride Stability

5-Methylthiophene-2-sulfonyl chloride is moisture-sensitive. Storage under argon at −20°C and in situ preparation minimize decomposition.

Q & A

Q. How to assess metabolic stability in preclinical development?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. Identify major metabolites (e.g., hydroxylation at the pyrazole methyl group) using fragmentation patterns. Compare half-life (t₁/₂) to benchmark drugs .

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